molecular formula C5H11NO3 B14246037 Hydroxyacetic acid--prop-2-en-1-amine (1/1) CAS No. 390772-25-5

Hydroxyacetic acid--prop-2-en-1-amine (1/1)

Cat. No.: B14246037
CAS No.: 390772-25-5
M. Wt: 133.15 g/mol
InChI Key: POLSTCLAKHEIBK-UHFFFAOYSA-N
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Description

Hydroxyacetic acid–prop-2-en-1-amine (1/1) is an organic compound that combines the properties of hydroxyacetic acid and prop-2-en-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyacetic acid–prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of hydroxyacetic acid with prop-2-en-1-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of hydroxyacetic acid–prop-2-en-1-amine often involves large-scale reactors and continuous flow processes. The use of advanced technologies and automation helps in maintaining consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Hydroxyacetic acid–prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Hydroxyacetic acid–prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the manufacturing of various industrial products, including polymers and resins.

Mechanism of Action

The mechanism of action of hydroxyacetic acid–prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hydroxyacetic acid–prop-2-en-1-amine can be compared with other similar compounds, such as:

    Hydroxyacetic acid: Known for its use in skincare products and chemical peels.

    Prop-2-en-1-amine: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.

The uniqueness of hydroxyacetic acid–prop-2-en-1-amine lies in its combined properties, which make it suitable for a broader range of applications compared to its individual components.

Conclusion

Hydroxyacetic acid–prop-2-en-1-amine (1/1) is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it an important subject of research and application.

Properties

CAS No.

390772-25-5

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-hydroxyacetic acid;prop-2-en-1-amine

InChI

InChI=1S/C3H7N.C2H4O3/c1-2-3-4;3-1-2(4)5/h2H,1,3-4H2;3H,1H2,(H,4,5)

InChI Key

POLSTCLAKHEIBK-UHFFFAOYSA-N

Canonical SMILES

C=CCN.C(C(=O)O)O

Origin of Product

United States

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